Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate: is an organic compound that features a cyclopropane ring, a boronate ester, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of this compound in various reactions involves the following:
Boronate Ester Group: The boronate ester group can undergo transmetalation in the presence of palladium catalysts, facilitating cross-coupling reactions.
Cyclopropane Ring: The strained nature of the cyclopropane ring makes it reactive in various addition reactions.
Carboxylate Ester Group: The ester group can participate in hydrolysis and other nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole .
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .
Uniqueness
Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate is unique due to the presence of the cyclopropane ring, which imparts additional reactivity and potential for diverse chemical transformations compared to similar compounds that lack this feature .
Biological Activity
Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate is a compound that belongs to a class of organic molecules characterized by its unique dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various disease processes.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H22BNO2
- Molecular Weight : 283.17 g/mol
- CAS Number : 1818380-84-5
The presence of the dioxaborolane group is significant as it enhances the compound's stability and solubility, which are critical for biological activity.
Inhibition of Kinases
Recent studies have highlighted the compound's role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is implicated in various diseases, including cancer.
- GSK-3β Inhibition : The compound has shown promising inhibitory activity against Glycogen Synthase Kinase 3 beta (GSK-3β), a kinase involved in multiple signaling pathways. The IC50 value for GSK-3β inhibition was found to be in the low nanomolar range (10–1314 nM), indicating potent activity .
- Mechanism of Action : The mechanism involves binding to the ATP-binding site of the kinase, effectively blocking its activity. This inhibition can lead to altered cellular signaling pathways that may inhibit tumor growth or promote apoptosis in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant reduction of cell viability in various cancer cell lines compared to control groups. The reduction was attributed to GSK-3β inhibition leading to apoptosis .
Toxicity and Safety Profile
While the biological activity is promising, it is essential to consider the toxicity profile:
- Acute Toxicity : The compound is classified with H302 (harmful if swallowed) and H315 (causes skin irritation). Proper handling and safety precautions are advised when working with this compound .
Comparative Biological Activity Table
Compound Name | Molecular Weight | GSK-3β IC50 (nM) | Safety Classification |
---|---|---|---|
This compound | 283.17 g/mol | 10–1314 | H302, H315 |
Staurosporine (Reference) | 466.54 g/mol | <10 | H300 |
Properties
Molecular Formula |
C18H25BO4 |
---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
methyl 1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H25BO4/c1-12-11-13(18(9-10-18)15(20)21-6)7-8-14(12)19-22-16(2,3)17(4,5)23-19/h7-8,11H,9-10H2,1-6H3 |
InChI Key |
DPTWYOPSBZNTLV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3(CC3)C(=O)OC)C |
Origin of Product |
United States |
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